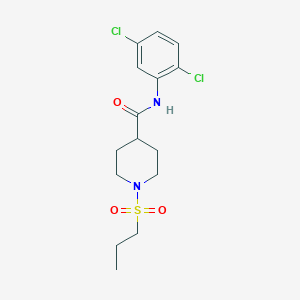
N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, commonly known as PSNCBAM-1, is a synthetic compound that belongs to the class of piperidinecarboxamides. It is a potent and selective antagonist of the cannabinoid receptor 1 (CB1) and has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
PSNCBAM-1 acts as a competitive antagonist of the N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide receptor, which is predominantly expressed in the central nervous system. It binds to the receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol, which are involved in the regulation of appetite, pain, and mood.
Biochemical and physiological effects:
Studies have shown that PSNCBAM-1 can effectively block the effects of cannabinoids on food intake, body weight, and glucose metabolism. It has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using PSNCBAM-1 in lab experiments is its high selectivity and potency for the N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide receptor. This allows for precise manipulation of the receptor without affecting other signaling pathways. However, one limitation of using PSNCBAM-1 is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on PSNCBAM-1. One area of interest is the development of more potent and selective N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide antagonists for the treatment of obesity and metabolic disorders. Another direction is the investigation of the potential therapeutic applications of this compound antagonists in the treatment of addiction and psychiatric disorders. Finally, the development of novel delivery methods for PSNCBAM-1 could improve its solubility and bioavailability in vivo.
Synthesis Methods
The synthesis of PSNCBAM-1 involves a multi-step process that starts with the reaction of 2,5-dichloroaniline with propylsulfonyl chloride to form 2,5-dichlorophenylpropylsulfonamide. This intermediate is then treated with sodium hydride and 1-bromo-4-piperidinecarboxylic acid to yield PSNCBAM-1.
Scientific Research Applications
PSNCBAM-1 has been widely used in scientific research to study the role of the N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide receptor in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of obesity, diabetes, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-1-propylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3S/c1-2-9-23(21,22)19-7-5-11(6-8-19)15(20)18-14-10-12(16)3-4-13(14)17/h3-4,10-11H,2,5-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTAGLHDQUJELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide](/img/structure/B5371642.png)
![methyl 2-{[2-cyano-3-(2-methyl-1H-indol-3-yl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5371647.png)
![2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}acetamide](/img/structure/B5371655.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5371662.png)
![3-(allylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5371665.png)
![N-(3-fluoro-4-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5371670.png)
![2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5371677.png)

![N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide](/img/structure/B5371701.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one](/img/structure/B5371709.png)
![4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5371712.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5371719.png)
![N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5371721.png)
![5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-4H-pyran-4-one](/img/structure/B5371727.png)